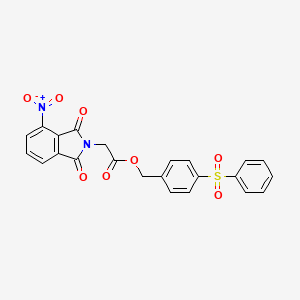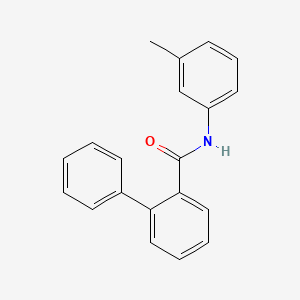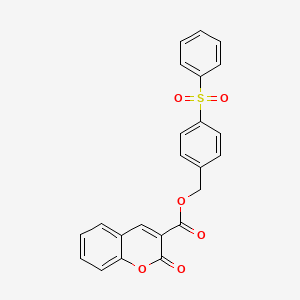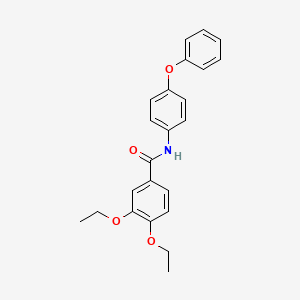![molecular formula C17H16ClN3O4 B3539203 2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B3539203.png)
2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide
Descripción general
Descripción
2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide, also known as CINPA1, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the transcription factor CREB-binding protein (CBP). CBP is a key regulator of gene expression and plays an important role in many cellular processes, including cell proliferation, differentiation, and survival. The inhibition of CBP activity by CINPA1 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide selectively inhibits the activity of CBP by binding to a specific pocket in the protein. CBP is a histone acetyltransferase (HAT) that acetylates histone proteins, leading to changes in gene expression. By inhibiting the activity of CBP, this compound can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
The inhibition of CBP activity by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by blocking the activity of CBP. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, leading to anti-inflammatory effects. Furthermore, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases by modulating gene expression in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized in the laboratory, making it a readily available tool for researchers. In addition, this compound has been shown to selectively inhibit the activity of CBP, making it a useful tool for studying the role of CBP in various cellular processes.
However, there are also some limitations to the use of this compound in scientific research. For example, the specificity of this compound for CBP has been questioned, and it has been suggested that it may also inhibit the activity of other proteins. In addition, the potential off-target effects of this compound on cellular processes other than CBP inhibition need to be carefully considered when interpreting experimental results.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide and its potential therapeutic applications. For example, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. In addition, more research is needed to determine the specificity of this compound for CBP and to identify any potential off-target effects. Furthermore, the potential therapeutic applications of this compound in various diseases need to be further investigated in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been extensively studied in scientific research, and its potential therapeutic applications have been investigated in various disease models. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of CBP. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Furthermore, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-[3-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-11-4-3-5-12(8-11)20-17(23)14-7-6-13(21(24)25)9-15(14)18/h3-10H,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKANIDWIFDUDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-iodophenyl 3-[(4-nitrophenyl)thio]propanoate](/img/structure/B3539133.png)
![4-(phenylsulfonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3539147.png)

![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B3539176.png)

![6-{[5-(4-bromophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3539192.png)

![methyl 4-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]benzoate](/img/structure/B3539199.png)
![N-(4-chlorophenyl)-2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3539204.png)
![4-({2-chloro-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3539211.png)
![3-chloro-4-ethoxy-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3539222.png)
![2-ethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B3539230.png)
